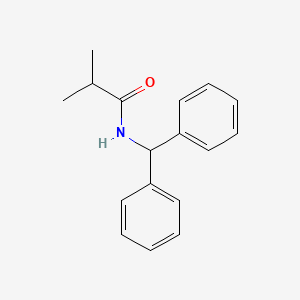
N-(diphenylmethyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylmethyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom and a 2-methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-2-methylpropanamide typically involves the reaction of diphenylmethanol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide by the action of ammonia or an amine.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon can be employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Diphenylmethyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The diphenylmethyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(Diphenylmethyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide functionality.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty polymers.
Mécanisme D'action
The mechanism of action of N-(diphenylmethyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The amide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
N-(Diphenylmethyl)-1-phenylethan-1-imine: Similar structure but contains an imine group instead of an amide.
Diphenylmethane: Lacks the amide functionality but shares the diphenylmethyl group.
N-(Diphenylmethyl)methylamine: Contains a secondary amine instead of an amide.
Uniqueness: N-(Diphenylmethyl)-2-methylpropanamide is unique due to its specific combination of the diphenylmethyl group and the 2-methylpropanamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-benzhydryl-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13(2)17(19)18-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMLHRXLMDODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
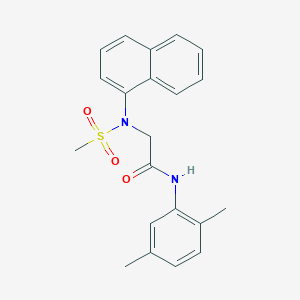
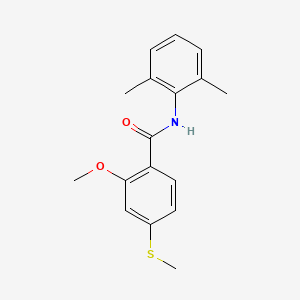
![1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B5735456.png)
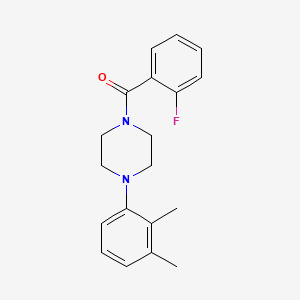
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5735465.png)
![3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5735467.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5735484.png)

![ethyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5735491.png)
![(2,5-Dimethylphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B5735498.png)
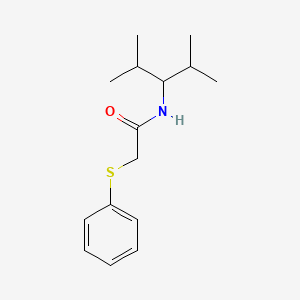

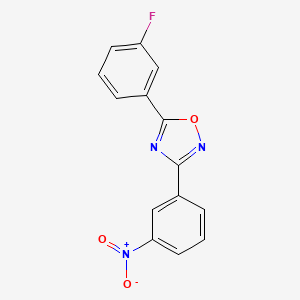
![3,5-dimethoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5735539.png)
